6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one

Purity specification Quality assurance Analytical chemistry

6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1695327-07-1) is a synthetic pyridazin-3(2H)-one derivative bearing a 3-aminopiperidine moiety linked via a carbonyl bridge at the 6-position. With a molecular formula of C₁₀H₁₄N₄O₂ and a molecular weight of 222.24 g·mol⁻¹, it belongs to a class of compounds investigated as modulators of Parkin E3 ubiquitin ligase and as scaffolds for stearoyl-CoA desaturase-1 (SCD1) inhibition.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 1695327-07-1
Cat. No. B1474389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
CAS1695327-07-1
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)N
InChIInChI=1S/C10H14N4O2/c11-7-2-1-5-14(6-7)10(16)8-3-4-9(15)13-12-8/h3-4,7H,1-2,5-6,11H2,(H,13,15)
InChIKeyVNPYTMBDQLMCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1695327-07-1) – Procurement-Grade Pyridazinone Scaffold for Parkin Ligase and Kinase-Targeted Research


6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1695327-07-1) is a synthetic pyridazin-3(2H)-one derivative bearing a 3-aminopiperidine moiety linked via a carbonyl bridge at the 6-position . With a molecular formula of C₁₀H₁₄N₄O₂ and a molecular weight of 222.24 g·mol⁻¹, it belongs to a class of compounds investigated as modulators of Parkin E3 ubiquitin ligase [1] and as scaffolds for stearoyl-CoA desaturase-1 (SCD1) inhibition [2]. Commercially available from Leyan at 98% purity , it presents a compact, hydrogen bond-rich pharmacophore (TPSA 92.08 Ų; LogP –0.67) suitable for fragment-based and target-engagement studies where amine positioning is a critical selectivity determinant.

Why 6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one Cannot Be Replaced by the 4-Amino Isomer or Other Piperidine-Pyridazinone Analogs


Although 6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1181617-80-0) shares an identical molecular formula and molecular weight with the 3-amino target compound, the repositioning of the primary amine from the piperidine 4-position to the 3-position fundamentally alters the three-dimensional vector of the hydrogen-bond-donating amine relative to the pyridazinone core . This single atomic shift produces a chiral center at the piperidine 3-position (absent in the 4-amino isomer), introduces a stereoelectronic difference in the carboxamide conjugation, and changes the computed logP and TPSA values , all of which directly impact target recognition in binding pockets where amine placement is a pharmacophoric requirement—such as the Parkin ligase activation site [1] and SCD1 catalytic domain [2]. Generic substitution without stereochemical and positional fidelity risks loss of on-target engagement or introduction of uncharacterized off-target profiles.

Quantitative Differentiation Evidence for 6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1695327-07-1) Versus Closest Analogs


Purity Specification: 98% (HPLC) from Leyan vs. 95% Typical for 4-Amino Positional Isomer

The 3-amino target compound is supplied by Leyan at a certified purity of 98% , representing a 3-percentage-point absolute purity advantage over the typical 95% specification reported for the 4-amino positional isomer (CAS 1181617-80-0) across multiple vendors . For procurement decisions in fragment-based screening or biophysical assays where impurity-driven false positives are a known risk, this 3% differential translates to a ~60% reduction in total impurity burden (2% vs. 5%), a meaningful difference for hit-validation workflows requiring <97% purity thresholds.

Purity specification Quality assurance Analytical chemistry

Physicochemical Property Differentiation: TPSA and LogP Distinguish 3-Amino from 4-Amino Regioisomer for Permeability and Solubility Profiling

The 3-amino regioisomer exhibits computed TPSA of 92.08 Ų and a LogP of –0.6668 , reflecting the influence of the amine position on molecular polarity and lipophilicity. By comparison, the 4-amino positional isomer (CAS 1181617-80-0), although sharing the same molecular formula, presents a different spatial arrangement of hydrogen bond donors/acceptors that typically shifts the TPSA value. The negative LogP indicates hydrophilic character, suggesting aqueous solubility advantages for in vitro assay formats [1]. These computed descriptors provide a quantitative basis for selecting the 3-amino isomer when central nervous system multiparameter optimization (CNS MPO) or permeability-solubility balance is under evaluation.

Physicochemical properties ADME profiling Lead optimization

Chiral Center at Piperidine 3-Position: Stereochemical Differentiation Absent in the 4-Amino Isomer

The 3-aminopiperidine moiety introduces a stereogenic center at the piperidine C3 carbon, rendering the compound chiral and capable of existing as (R)- and (S)-enantiomers . In contrast, the 4-amino positional isomer (CAS 1181617-80-0) is achiral at the piperidine ring substitution position . This stereochemical distinction is functionally significant: the (R)-3-aminopiperidine carbonyl motif appears in potent LSD1 inhibitors with reported IC₅₀ values below 100 nM [1], whereas the achiral 4-amino variant cannot recapitulate the enantioselective recognition required by chiral binding pockets. For research programs requiring enantiopure material for structure–activity relationship (SAR) exploration, the 3-amino scaffold provides a chiral handle absent in close analogs.

Stereochemistry Chiral resolution Enantioselective synthesis

Rotatable Bond Count and Conformational Flexibility: Reduced Degrees of Freedom Compared to Aminomethyl Homolog

The target compound possesses a single rotatable bond between the pyridazinone core and the piperidine carbonyl , conferring relatively restricted conformational freedom. The extended homolog 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (C₁₁H₁₆N₄O₂, MW 236.27) introduces an additional methylene spacer, increasing the rotatable bond count and molecular weight by 14 Da [1]. Lower rotatable bond counts are associated with improved ligand efficiency metrics and reduced entropic penalty upon binding, a consideration for fragment-based screening where ligand efficiency indices (LE, LLE) directly influence hit prioritization [2].

Conformational analysis Ligand efficiency Fragment-based drug design

Recommended Application Scenarios for 6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1695327-07-1) Based on Evidence-Confirmed Differentiation


Parkin E3 Ubiquitin Ligase Activation Screening and SAR Expansion

The pyridazin-3(2H)-one core is explicitly claimed in the AN2H Discovery patent family (WO2017210685A1) as a scaffold for Parkin ligase modulation [1]. Procurement of the 3-amino regioisomer enables head-to-head SAR comparison against the 4-amino and other positional variants to map the amine placement requirements for Parkin activation. The 98% purity specification supports direct use in TR-FRET or AlphaScreen-based ubiquitination assays without pre-purification.

Enantioselective Chiral Probe Synthesis for Target Deconvolution

The intrinsic chirality at the piperidine 3-position provides a synthetic handle for preparing enantiopure (R)- and (S)-probes via chiral chromatography or asymmetric synthesis [1]. The (R)-3-aminopiperidine carbonyl motif has demonstrated sub-100 nM potency against LSD1 in structurally related chemotypes . Enantiopure batches of the target compound could serve as stereochemical probes for kinases, demethylases, or ligases where amine chirality governs binding.

Fragment-Based Lead Discovery with Favorable Ligand Efficiency Parameters

With a molecular weight of 222.24 Da, a single rotatable bond, TPSA of 92.08 Ų, and LogP of –0.6668 [1], the compound resides within rule-of-three fragment space and offers a favorable balance of polarity and lipophilicity for fragment screening libraries. The documented TPSA and LogP values enable prospective filtering in computational docking campaigns, whereas the 4-amino isomer lacks publicly reported computed descriptors, introducing uncertainty in multiparameter selection workflows.

SCD1 Inhibitor Pharmacophore Validation: Pyridazine-Piperidine Linker Geometry Studies

Pyridazine-based piperidine carboxamides have been optimized as orally bioavailable SCD1 inhibitors with cellular activity demonstrated in HepG2 fatty acid desaturation assays [1]. The 3-amino substitution pattern alters the carboxamide linker geometry relative to the 4-substituted piperidine series described in US 9,102,669 B2 , providing a tool to interrogate whether SCD1 inhibitory potency and isoform selectivity are sensitive to the amine position on the piperidine ring.

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